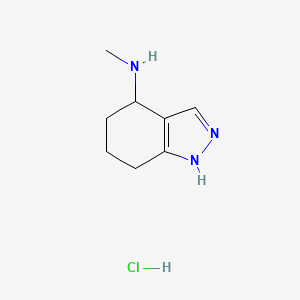
6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a compound notable for its intricate structure combining elements from various chemical families. These include thiophene, oxadiazole, triazole, and nicotinamide. The compound finds potential use in multiple scientific fields due to its complex molecular configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide typically involves multiple reaction steps:
Synthesis of the thiophene-containing intermediate: : This step often involves the formation of a thiophene ring structure through reactions such as halogenation and subsequent cyclization.
Formation of the 1,2,4-oxadiazole ring: : Through a cyclization reaction involving suitable precursors.
Construction of the 1,2,3-triazole ring: : Achieved via azide-alkyne cycloaddition, commonly referred to as a "click" reaction.
Attachment of the nicotinamide group: : This final step typically involves condensation reactions, ensuring the integration of the nicotinamide moiety into the compound.
Industrial Production Methods
Scaling up the synthesis to industrial levels would likely involve optimization of each reaction step to ensure high yields, purity, and cost-effectiveness. Industrial methods would include:
Flow chemistry: to enhance reaction efficiency and safety.
Batch processing: with carefully controlled reaction conditions.
化学反応の分析
Types of Reactions
This compound is versatile and can undergo various types of chemical reactions, including:
Oxidation: : Oxidative reagents may modify the thiophene or nicotinamide groups, potentially leading to new derivatives with varied properties.
Reduction: : Reductive conditions could affect multiple parts of the molecule, particularly the triazole and oxadiazole rings.
Substitution: : The molecule can participate in substitution reactions where functional groups are replaced or modified.
Common Reagents and Conditions
Reagents such as potassium permanganate (for oxidation), sodium borohydride (for reduction), and nucleophiles/electrophiles (for substitution) are often employed. Reaction conditions vary widely, from room temperature to elevated temperatures, and may require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
Depending on the reaction, major products may include modified versions of the original compound with alterations to the thiophene, oxadiazole, triazole, or nicotinamide groups.
科学的研究の応用
6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide holds significant promise in scientific research:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential for studying its interactions with biological macromolecules.
Medicine: : Exploring its potential as a pharmacologically active agent.
Industry: : Use in the development of materials with specific properties, such as conductivity or reactivity.
作用機序
Mechanism by which the Compound Exerts its Effects
The mechanism of action often involves the compound interacting with specific biological targets , such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways Involved
The primary molecular targets could include proteins involved in metabolic pathways or signal transduction pathways . The exact pathways would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Comparison with Other Similar Compounds
When compared with similar compounds, such as those containing single ring structures (either thiophene or oxadiazole or triazole), 6-methyl-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide exhibits greater complexity and diversity in reactivity .
List of Similar Compounds
Some similar compounds include:
Thiophene derivatives
Oxadiazole derivatives
Triazole derivatives: Each with unique properties but lacking the multifunctional synergy found in this compound.
Now, do you want to delve deeper into any specific section?
特性
IUPAC Name |
6-methyl-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-11-2-3-12(8-19-11)16(25)18-5-6-24-9-14(21-23-24)17-20-15(22-26-17)13-4-7-27-10-13/h2-4,7-10H,5-6H2,1H3,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUJFGFJJKPHOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate](/img/structure/B2398955.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)



![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2398977.png)
